N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
Description
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Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6O3S/c27-18(22-14-1-2-15-16(11-14)29-10-9-28-15)12-30-19-4-3-17-23-24-20(26(17)25-19)13-5-7-21-8-6-13/h1-8,11H,9-10,12H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWKVXFWMOAXLET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN4C(=NN=C4C5=CC=NC=C5)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound based on current literature and research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C23H21N3O3S
- Molecular Weight : 421.50 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The structure features a benzodioxin moiety linked to a triazolo-pyridazine unit via a thioacetamide functional group. This unique combination suggests potential interactions with various biological targets.
Research indicates that compounds containing the benzodioxin and triazole scaffolds exhibit diverse mechanisms of action, including:
- Inhibition of Kinases : Many derivatives have shown inhibitory effects on key kinases involved in cancer progression.
- Induction of Apoptosis : Certain studies suggest that these compounds can trigger apoptotic pathways in cancer cells.
- Antioxidant Activity : The presence of dioxin structures may contribute to antioxidant properties, reducing oxidative stress in cells.
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. The following table summarizes findings from selected studies:
| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Zhang et al. | HEPG2 | 1.18 | EGFR inhibition |
| Arafa et al. | MCF7 | 0.275 | Apoptosis induction |
| Dovepress | A549 | 4.37 | DNA synthesis inhibition |
These results indicate that the compound exhibits significant cytotoxicity against multiple cancer types, with lower IC50 values suggesting higher potency compared to standard treatments.
Other Biological Activities
In addition to anticancer effects, compounds similar to this compound have been reported to possess:
- Anti-inflammatory Properties : Inhibition of pro-inflammatory cytokines.
- Antimicrobial Activity : Effective against various bacterial strains.
Case Studies and Research Findings
Several case studies have highlighted the efficacy of this compound in preclinical models:
- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates compared to control groups.
- Combination Therapy : When used in conjunction with other chemotherapeutics, enhanced efficacy was observed.
Q & A
Q. What are the key synthetic steps and optimal reaction conditions for synthesizing this compound?
The synthesis involves a multi-step process starting with commercially available precursors like 2,3-dihydrobenzo[b][1,4]dioxin and triazolopyridazine derivatives. Critical steps include:
- Thioacetamide formation : Coupling of a thiol-containing intermediate (e.g., 3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol) with chloroacetamide derivatives under inert atmosphere (N₂ or Ar).
- Amide bond formation : Use of coupling agents like EDCI/HOBt or DCC in aprotic solvents (DMF, DCM) at 80–100°C.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC for final isolation.
Microwave-assisted synthesis (100–120°C, 30–60 min) can reduce reaction time by 40–60% compared to conventional reflux .
Q. Which analytical techniques are essential for characterizing this compound and its intermediates?
- Structural confirmation : ¹H/¹³C NMR spectroscopy (δ 7.8–8.2 ppm for pyridazine protons; δ 170–175 ppm for amide carbonyl).
- Purity assessment : HPLC (C18 column, acetonitrile/water + 0.1% TFA; retention time ~12–14 min).
- Molecular weight verification : High-resolution mass spectrometry (HRMS; expected [M+H]⁺ ~500–510 Da).
- Crystallinity analysis : X-ray diffraction for solid-state conformation (if crystals form) .
Q. What are the recommended storage conditions to maintain compound stability?
Q. How is this compound classified structurally, and what implications does this have for its reactivity?
Classified as a thioacetamide with 1,2,4-triazolo[4,3-b]pyridazine and dihydrobenzodioxin moieties. Key reactivity:
- Thioether linkage : Susceptible to oxidation (e.g., H₂O₂ → sulfoxide) and nucleophilic substitution.
- Amide group : Hydrolyzes under strong acidic/basic conditions (monitor via TLC at pH <2 or >10).
- Aromatic systems : Participate in π-π stacking (e.g., with kinase ATP-binding sites) and halogen bonding .
Advanced Research Questions
Q. What strategies optimize reaction yields for the thioacetamide coupling step?
- Activation : Use Hünig’s base (DIPEA) to deprotonate thiol groups, enhancing nucleophilicity.
- Microwave irradiation : Reduces reaction time from 24 hr (reflux) to 30–60 min at 100–120°C.
- Catalysis : Pd(OAc)₂/Xantphos for challenging aryl-thioether formations (yield improvement: 15–20%).
- By-product mitigation : Adjust stoichiometry (1.2:1 thiol:chloroacetamide ratio) and monitor via LC-MS .
Q. How can chromatographic techniques resolve co-elution issues during final purification?
- Orthogonal methods : Combine reverse-phase HPLC (C18, acetonitrile/water) with size-exclusion chromatography (SEC) to separate high-MW by-products.
- Gradient optimization : 5–95% organic phase over 40 min (flow rate: 1 mL/min).
- Chiral separation : Use Chiralpak® IA columns if enantiomeric impurities are detected (e.g., from asymmetric synthesis) .
Q. How should researchers resolve discrepancies in NMR spectral data between synthesized batches?
- Solvent/temperature calibration : Ensure consistent deuteration levels (e.g., DMSO-d₆ vs. CDCl₃) and probe temperature (25°C ± 0.5°C).
- Advanced NMR : 2D COSY/HSQC to assign overlapping peaks (e.g., dihydrobenzodioxin protons at δ 4.2–4.5 ppm).
- Computational validation : Compare experimental shifts with DFT-calculated values (GIAO method, B3LYP/6-31G*) .
Q. What experimental approaches elucidate the mechanism of thioether bond formation?
- Kinetic studies : Monitor reaction progress under varying temperatures (25–80°C) via in situ IR (C-S stretch at 650–700 cm⁻¹).
- Isotopic labeling : Track ³⁴S-labeled thiol precursors using HRMS to confirm bond origin.
- DFT calculations : Map energy barriers for transition states (e.g., SN2 vs. radical mechanisms) .
Q. Methodological Notes
- Contradictory bioactivity data : Validate using orthogonal assays (e.g., enzyme inhibition vs. cell viability) and pharmacokinetic studies (hepatic microsome stability).
- Stereochemical uncertainties : Resolve via NOESY (for spatial proximity) or X-ray crystallography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
